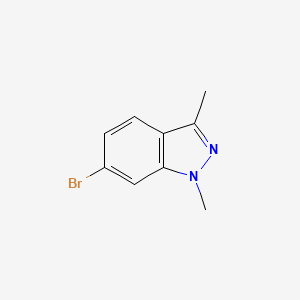

6-Bromo-1,3-dimethyl-1H-indazole

Description

BenchChem offers high-quality 6-Bromo-1,3-dimethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,3-dimethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDYCDWCUXKYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromo-1,3-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 6-Bromo-1,3-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is recognized as a privileged structure, frequently appearing in molecules with diverse biological activities.[1][2] This document details robust synthetic routes for the preparation of the title compound, focusing on the strategic N-methylation of the corresponding 6-bromo-3-methyl-1H-indazole precursor. We delve into the causality behind key experimental choices, offering field-proven insights for researchers. Furthermore, this guide compiles the compound's physicochemical and spectroscopic properties and explores its reactivity, particularly the utility of the C6-bromo substituent as a versatile handle for further molecular elaboration in drug discovery programs.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indoles and other pharmacophores in the design of novel therapeutic agents.[3] Indazole-containing compounds have demonstrated a vast range of pharmacological activities, including potent inhibition of kinases, antimicrobial effects, and anti-cancer properties.[4] The specific compound, 6-Bromo-1,3-dimethyl-1H-indazole, combines the stability and favorable geometry of the N1-methylated indazole core with a strategically placed bromine atom. This halogen serves not as a simple substituent but as a key functional handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions, making it an exceptionally valuable building block for generating compound libraries in drug discovery campaigns.[5]

Synthesis of the 6-Bromo-1,3-dimethyl-1H-indazole Core

The synthesis of 6-Bromo-1,3-dimethyl-1H-indazole is most reliably achieved through the regioselective methylation of a pre-synthesized 6-bromo-3-methyl-1H-indazole intermediate. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, with the N1-substituted product generally being the more thermodynamically stable isomer.[6][7] The choice of a strong, non-nucleophilic base and an appropriate solvent is critical to favor the desired N1-alkylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to commercially available or readily synthesized starting materials. The primary disconnection is the N1-methyl bond, leading back to 6-bromo-3-methyl-1H-indazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to 6-Bromo-1,3-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse functionalization, leading to a wide array of biological activities. Indazole derivatives have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Within this important class of molecules, 6-Bromo-1,3-dimethyl-1H-indazole emerges as a key building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology.[3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Core Properties of 6-Bromo-1,3-dimethyl-1H-indazole

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of 6-Bromo-1,3-dimethyl-1H-indazole.

| Property | Value | Source |

| CAS Number | 1095539-84-6 | [4][5] |

| Molecular Formula | C₉H₉BrN₂ | [6][7] |

| Molecular Weight | 225.09 g/mol | [6] |

| Purity | Typically ≥97% | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol. |

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for 6-Bromo-1,3-dimethyl-1H-indazole is not extensively documented in publicly available literature, a highly plausible and efficient synthetic pathway can be constructed based on established methodologies for the functionalization of the indazole ring system. The proposed synthesis is a multi-step process commencing with the commercially available 6-bromo-1H-indazole.

The overall synthetic strategy involves the sequential methylation of 6-bromo-1H-indazole. The first methylation at the N1 position is generally favored due to the thermodynamic stability of the resulting product. Subsequent functionalization at the C3 position, followed by a second methylation, would lead to the desired product. However, a more direct approach would be the N-methylation of 6-bromo-3-methyl-1H-indazole.

Proposed Synthetic Workflow

The following diagram, generated using DOT language, illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of 6-Bromo-1,3-dimethyl-1H-indazole.

Detailed Experimental Protocol (Plausible Method)

This protocol is a scientifically sound, proposed method based on analogous reactions and established chemical principles for indazole synthesis.

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This initial step involves the regioselective N-methylation of 6-bromo-1H-indazole. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) typically favors alkylation at the N1 position, which is the thermodynamically more stable isomer.

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indazole nitrogen.

-

Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

-

Reaction Progression: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromo-1-methyl-1H-indazole.[3]

Step 2: N-methylation of 6-bromo-3-methyl-1H-indazole (Alternative Plausible Route)

An alternative and potentially more direct route would involve the N-methylation of commercially available 6-bromo-3-methyl-1H-indazole.

-

Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or THF, add a base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 equivalents) at 0°C.

-

Deprotonation: Stir the mixture for a short period to allow for deprotonation.

-

Methylation: Add methyl iodide (1.1-1.5 equivalents) dropwise at 0°C.

-

Reaction Progression and Work-up: Allow the reaction to proceed to completion, monitoring by TLC. The work-up and purification would follow a similar procedure as described in Step 1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Bromo-1,3-dimethyl-1H-indazole lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity.

Precursor for Anticancer Agents

A recent study highlights the significance of the 1,3-dimethyl-1H-indazole scaffold in the development of novel anticancer agents. Researchers designed and synthesized a series of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[3] In this synthetic route, the 6-bromo-1,3-dimethyl-1H-indazole would be a key precursor, with the bromo group being subsequently converted to an amino group.

One of the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant potential in suppressing IDO1 expression and inducing apoptosis in hypopharyngeal carcinoma cells.[3] This underscores the importance of the 6-bromo-1,3-dimethyl-1H-indazole core in generating compounds with promising anticancer activity.

The following workflow illustrates the potential use of 6-Bromo-1,3-dimethyl-1H-indazole in the synthesis of bioactive molecules.

Caption: Application workflow of 6-Bromo-1,3-dimethyl-1H-indazole.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 6-Bromo-1,3-dimethyl-1H-indazole. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromo-1,3-dimethyl-1H-indazole is a valuable and versatile building block in the field of medicinal chemistry. While detailed characterization data is not widely published, its structural relationship to other well-studied indazole derivatives allows for the confident prediction of its properties and the development of robust synthetic protocols. Its demonstrated utility as a precursor for potent anticancer agents highlights its significance for researchers and scientists in the ongoing quest for novel therapeutics. The methodologies and insights provided in this guide are intended to empower drug development professionals to effectively utilize this important chemical entity in their research endeavors.

References

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 2023. [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI, 2023. [Link]

-

6-Bromo-1,3-dimethyl-1H-indazole - AbacipharmTech-Global Chemical supplier. AbacipharmTech. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing, 2021. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI, 2022. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate, 2021. [Link]

-

Simple and efficient synthesis of substituted 1H-indazoles. Math-Net.Ru, 2011. [Link]

-

6-Bromo-1,3-Dimethyl-1h-Indazole1095539-84-6. IndiaMART. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar, 2022. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme, 2023. [Link]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications, 2013. [Link]

-

6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. PubChem. [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH, 2022. [Link]

-

N‐methylation of indoles and other N,H‐heteroacromatic compounds.... ResearchGate. [Link]

-

A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services, 2013. [Link]

-

Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed, 2024. [Link]

-

5-Bromo-6-(2-bromo-1-methoxypropyl)-1,3-benzodioxole | C11H12Br2O3 | CID 229781. PubChem. [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abacipharma.com [abacipharma.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. indiamart.com [indiamart.com]

- 7. 6-Bromo-1,3-dimethyl-1H-indazole,(CAS# 1095539-84-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

A Comprehensive Technical Guide to 6-Bromo-1,3-dimethyl-1H-indazole: Synthesis, Properties, and Analytical Characterization

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-1,3-dimethyl-1H-indazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While data on this specific molecule is limited, this document leverages established chemical principles and data from its immediate precursors, 6-Bromo-1H-indazole and 6-Bromo-1-methyl-1H-indazole, to present a logical and scientifically grounded guide. We will detail a proposed synthetic pathway, outline its expected physicochemical and spectroscopic properties, and provide validated analytical protocols for its characterization. The guide is structured to serve as a practical resource for researchers, explaining the causal reasoning behind methodological choices and emphasizing the compound's potential as a versatile building block for creating diverse molecular libraries.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] As a bicyclic aromatic heterocycle, it serves as a versatile template, with derivatives exhibiting a wide array of pharmacological activities, including potent kinase inhibition, which is crucial in modern oncology.[3][4][5] Compounds like Axitinib and Pazopanib, both FDA-approved cancer therapies, feature the indazole core, underscoring its importance.[2]

The subject of this guide, 6-Bromo-1,3-dimethyl-1H-indazole, is a derivative designed for further chemical elaboration. The bromine atom at the C6 position provides a reactive handle for cross-coupling reactions, while the methyl groups at N1 and C3 positions serve to block these sites and modulate the molecule's steric and electronic properties. This guide will construct a comprehensive profile of this compound, beginning with its logical synthesis from well-characterized precursors.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 6-Bromo-1,3-dimethyl-1H-indazole is most logically approached via a sequential methylation of the more readily available 6-Bromo-1H-indazole. This two-step process involves distinct mechanistic considerations for achieving the desired regioselectivity.

Step 1: Regioselective N1-Methylation

The first step is the methylation of the pyrazole ring nitrogen. In the indazole system, alkylation can occur at either N1 or N2. However, under basic conditions, alkylation is known to favor the N1 position.[6]

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazole

-

Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Deprotonation: Add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. The formation of the indazolide anion is driven by the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Expert Insight: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the N-H of the indazole without competing side reactions. The reaction is performed under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.

-

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise. The indazolide anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an Sₙ2 reaction.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-bromo-1-methyl-1H-indazole.[6]

Step 2: C3-Methylation (Proposed)

With the N1 position blocked, the next step is to introduce a methyl group at the C3 position. The C3 proton of the indazole ring is the most acidic carbon-bound proton due to its proximity to the ring nitrogens. It can be removed by a strong organolithium base, creating a nucleophilic carbanion that can then be quenched with an electrophile like methyl iodide.

Proposed Protocol: Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole

-

Preparation: Dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Expert Insight: n-BuLi is a very strong base capable of deprotonating weakly acidic C-H bonds. The low temperature is critical to prevent side reactions and potential decomposition of the organolithium intermediate.

-

-

Electrophilic Quench: Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C. The C3-lithiated indazole will attack the methyl iodide to form the C-C bond.

-

Reaction Completion & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction with ethyl acetate. The resulting crude product can be purified by column chromatography to yield the final target compound.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties

A clear understanding of the physicochemical properties is essential for handling, formulation, and reaction setup. Below is a comparison of the known properties of the precursors and the projected properties of the target compound.

| Property | 6-Bromo-1H-indazole | 6-Bromo-1-methyl-1H-indazole | 6-Bromo-1,3-dimethyl-1H-indazole (Projected) |

| Molecular Formula | C₇H₅BrN₂[7] | C₈H₇BrN₂[8] | C₉H₉BrN₂ |

| Molecular Weight | 197.03 g/mol [7] | 211.06 g/mol [8] | 225.08 g/mol |

| Appearance | White to off-white crystalline powder[7] | Solid | Expected to be a solid |

| Melting Point | 180-185 °C[7] | Not available | Requires experimental determination |

| Boiling Point | Not available | Not available | Requires experimental determination |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol[1][7] | Soluble in common organic solvents | Expected to be soluble in common organic solvents |

| CAS Number | 79762-54-2[7] | 590417-94-0 | Not assigned |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final synthesized compound is a critical step. A multi-technique approach provides a self-validating system for structural elucidation.

| Analytical Technique | Purpose | Expected Observations for 6-Bromo-1,3-dimethyl-1H-indazole |

| ¹H NMR | Structural confirmation and proton environment analysis.[9] | - Two distinct singlets in the aliphatic region (approx. 2.5-4.0 ppm) corresponding to the C3-CH₃ and N1-CH₃ groups.- Three signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. |

| ¹³C NMR | Carbon skeleton confirmation.[9] | - Two signals in the aliphatic region for the two methyl carbons.- Signals in the aromatic region for the nine carbons of the bicyclic core. |

| Mass Spectrometry (MS) | Molecular weight confirmation and elemental composition.[9] | - A molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight.- A characteristic isotopic pattern (M⁺ and M⁺+2 peaks in ~1:1 ratio) confirming the presence of one bromine atom. |

| HPLC | Purity assessment and quantification of impurities.[9] | - A single major peak under optimized chromatographic conditions, with the area percent representing the purity. |

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of the synthesized compound.

-

Sample Preparation: Accurately weigh and dissolve the 6-Bromo-1,3-dimethyl-1H-indazole sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.[9]

Chemical Reactivity and Applications in Drug Development

The true value of 6-Bromo-1,3-dimethyl-1H-indazole lies in its potential for derivatization. The bromine atom at the C6 position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[10] These reactions allow for the facile introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups, etc.), enabling the rapid generation of large libraries of novel compounds for biological screening.

Caption: Use of the C6-Bromo group in a Suzuki coupling reaction.

This reactivity makes the compound an ideal intermediate for structure-activity relationship (SAR) studies. By systematically modifying the C6 position, researchers can probe the molecular interactions with a biological target, such as a kinase active site, to optimize potency, selectivity, and pharmacokinetic properties.[1][4]

Safety and Handling

While specific safety data for 6-Bromo-1,3-dimethyl-1H-indazole is not available, prudent laboratory practices should be followed based on the data for its precursors.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[12]

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.

- Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole.

- Thermo Fisher Scientific. (2011). 6-Bromo-1H-indazole - SAFETY DATA SHEET.

- Molekula. (n.d.). 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis.

- Thermo Fisher Scientific. (2012). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.

- Apollo Scientific. (2023). 6-Bromo-3-methyl-1H-indazole - Safety Data Sheet.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

- PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.

- PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole.

- Benchchem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.

- MedChemExpress. (2025). Safety Data Sheet.

- Sawant, A., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Benchchem. (n.d.). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.

- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

- Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.

- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- Al-Zoubi, R. M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,3-dimethyl-1H-indazole

Introduction to 6-Bromo-1,3-dimethyl-1H-indazole

6-Bromo-1,3-dimethyl-1H-indazole belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and two methyl groups on the indazole scaffold imparts specific physicochemical properties that can influence molecular interactions and metabolic stability, making this compound a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its quality control and for understanding its reactivity in further chemical transformations.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 6-Bromo-1,3-dimethyl-1H-indazole, the predicted ¹H and ¹³C NMR spectra provide valuable insights into its structure. These predictions are based on established empirical models and computational algorithms that have been validated against extensive experimental databases.[3][4][5][6][7]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 6-Bromo-1,3-dimethyl-1H-indazole is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the bromine substituent and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Data for 6-Bromo-1,3-dimethyl-1H-indazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |

| H-5 | ~7.2 - 7.4 | dd | ~8.5 - 9.0, ~1.5 - 2.0 |

| H-7 | ~7.8 - 8.0 | d | ~1.5 - 2.0 |

| N-CH₃ (1-position) | ~3.8 - 4.0 | s | - |

| C-CH₃ (3-position) | ~2.4 - 2.6 | s | - |

-

Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-7) are expected to resonate in the downfield region (δ 7.0-8.0 ppm) characteristic of aromatic compounds. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

-

Methyl Protons: The two methyl groups will appear as sharp singlets due to the absence of adjacent protons. The N-methyl group is expected to be more deshielded (higher chemical shift) than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-1,3-dimethyl-1H-indazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 145 |

| C-3a | ~120 - 125 |

| C-4 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~115 - 120 |

| C-7 | ~110 - 115 |

| C-7a | ~140 - 145 |

| N-CH₃ | ~30 - 35 |

| C-CH₃ | ~10 - 15 |

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the bicyclic ring system will have chemical shifts in the range of δ 110-145 ppm. The carbon atom bearing the bromine (C-6) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of bromine.

-

Methyl Carbons: The signals for the two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[8] The IR spectrum of 6-Bromo-1,3-dimethyl-1H-indazole is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Br bonds.[9][10][11][12]

Table 3: Predicted IR Absorption Frequencies for 6-Bromo-1,3-dimethyl-1H-indazole

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1000 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[13] For 6-Bromo-1,3-dimethyl-1H-indazole, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine.[14][15][16][17]

The molecular weight of 6-Bromo-1,3-dimethyl-1H-indazole is 225.09 g/mol . The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Predicted Fragmentation Pattern:

-

Loss of a methyl group: A common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at m/z 209/211.

-

Loss of HBr: Elimination of hydrogen bromide (HBr) could lead to a fragment at m/z 144.

-

Ring cleavage: Further fragmentation of the indazole ring system would produce smaller charged fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.[2][18][19]

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Bromo-1,3-dimethyl-1H-indazole. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a reliable framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. As a key building block in synthetic and medicinal chemistry, a thorough understanding of the spectroscopic properties of 6-Bromo-1,3-dimethyl-1H-indazole is essential for advancing research and development in these fields.

References

-

PubChem. 6-bromo-3-methyl-1H-indazole. [Link]

-

PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Scribd. Infrared Spectroscopy Data Tables. [Link]

-

CDN. IR Tables, UCSC. [Link]

-

American Chemical Society. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

ResearchGate. 13C NMR of indazoles. [Link]

-

Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

virtual Chemistry 3D. 13C NMR predictor. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

NIST WebBook. 1H-indazole hydrochloride. [Link]

-

ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. PROSPRE [prospre.ca]

- 5. Predict 13C carbon NMR spectra [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. scribd.com [scribd.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity of 6-Bromo-Indazole Derivatives for Drug Discovery Professionals

Introduction

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone scaffold in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template, engaging with a wide array of biological targets through various non-covalent interactions.[2] Compounds incorporating the indazole nucleus exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][3][4] The clinical success of indazole-based drugs such as Axitinib and Pazopanib, both potent kinase inhibitors used in cancer therapy, underscores the therapeutic relevance of this privileged structure.[3][5]

The Significance of the 6-Bromo Substitution

Within the diverse family of indazole derivatives, the 6-bromo substitution has garnered significant attention. The bromine atom at the C6 position serves multiple strategic roles in drug design. Firstly, it acts as a crucial handle for synthetic elaboration, enabling the introduction of diverse functionalities through cross-coupling reactions like the Suzuki-Miyaura coupling, thereby facilitating the exploration of structure-activity relationships (SAR).[6][7] Secondly, the lipophilic and electron-withdrawing nature of bromine can profoundly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability, cell permeability, and binding affinity to target proteins.[8] This strategic placement often leads to derivatives with potent and specific biological activities.[2][8]

Scope of this Guide

This technical guide provides a comprehensive overview of the biological activities of 6-bromo-indazole derivatives for researchers, scientists, and drug development professionals. It synthesizes current knowledge on their anticancer, antimicrobial, and anti-inflammatory properties, delving into their mechanisms of action, structure-activity relationships, and relevant experimental protocols. The content is structured to provide not just data, but also the scientific rationale behind the experimental design and interpretation, empowering researchers to leverage this promising chemical scaffold in their drug discovery programs.

Synthesis Strategies for 6-Bromo-Indazole Derivatives

Core Synthesis and Key Functionalization Reactions

The synthetic accessibility of 6-bromo-1H-indazole is a key advantage for its use in medicinal chemistry.[8] The core is commercially available, but various synthetic routes exist for its de novo synthesis and subsequent functionalization. Key reactions to diversify the scaffold include:

-

N-Alkylation/Arylation: The indazole nitrogen atoms can be readily alkylated or arylated to introduce substituents that can modulate solubility, cell permeability, and target engagement. A common method involves deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide).[9]

-

Suzuki-Miyaura Coupling: The bromine atom at C6 is an excellent handle for palladium-catalyzed Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. This is a powerful tool for extending the molecular structure and exploring new binding interactions.[6][7]

-

Iodination and Further Coupling: The C3 position can be activated for further functionalization. Iodination, typically using N-iodosuccinimide (NIS) or I2/KOH, installs an iodine atom that can then participate in cross-coupling reactions, creating complex, multi-substituted indazoles.[6][10]

-

Nitration and Reduction: The indazole ring can undergo electrophilic aromatic substitution, such as nitration at the C4 position, which can then be reduced to an amine. This amino group serves as a valuable point for further derivatization, such as amide bond formation.[9]

Detailed Experimental Protocol: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole

This protocol details a two-step synthesis of a key intermediate used in the development of various bioactive derivatives.[9] The causality behind this choice is that N-methylation often improves pharmacokinetic properties, and the C4-nitro group provides a versatile handle for creating libraries of compounds via reduction and subsequent amidation.

Step 1: N-Methylation of 6-Bromo-1H-indazole

-

System Setup: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C using an ice bath.

-

Indazole Addition: Add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indazole nitrogen.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-1-methyl-1H-indazole.

Step 2: Nitration of 6-Bromo-1-methyl-1H-indazole

-

Acid Mixture Preparation: In a separate flask, prepare a nitrating mixture by carefully adding concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃) at 0 °C.

-

Substrate Addition: Add the 6-bromo-1-methyl-1H-indazole (1.0 eq) synthesized in Step 1 to the cold nitrating mixture portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2-3 hours.

-

Work-up: Upon completion (monitored by TLC), pour the reaction mixture slowly onto crushed ice.

-

Neutralization and Extraction: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[9]

Anticancer Activity

Overview of Anticancer Potential

The 6-bromo-indazole scaffold is a prominent feature in the design of novel anticancer agents.[2][3] Derivatives have shown potent activity against a range of cancer cell lines by targeting key pathways involved in tumor growth, proliferation, and survival.[6][11][12] The primary mechanisms of action involve the inhibition of protein kinases crucial for cancer progression, such as VEGFR-2 and PLK4.[10][13]

Mechanism I: Inhibition of Angiogenesis via VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[13] Several 6-bromo-indazole derivatives have been identified as potent inhibitors of VEGFR-2, positioning them as promising anti-angiogenic agents.[5][13]

Caption: VEGFR-2 signaling cascade and the inhibitory action of 6-bromo-indazole derivatives.

The inhibitory potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [13] |

| Derivative W12 | VEGFR-2 | < 5 | [13] |

| Derivative W17 | VEGFR-2 | < 5 | [13] |

| Derivative W19 | VEGFR-2 | < 5 | [13] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [13] |

| Pazopanib | VEGFR-2 | 30 | [13] |

| Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[13] |

This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against VEGFR-2. The choice of a luminescent assay (e.g., ADP-Glo™) is based on its high sensitivity, broad dynamic range, and robustness, making it a standard in drug discovery.

-

Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme solution, substrate solution (e.g., a generic peptide substrate), and ATP solution. Prepare serial dilutions of the 6-bromo-indazole test compounds and control inhibitors (e.g., Axitinib) in DMSO, followed by a final dilution in assay buffer.

-

Kinase Reaction: To the wells of a 384-well plate, add the test compound/control solution. Add the VEGFR-2 enzyme and substrate solution to initiate the reaction. Allow the mixture to incubate for a defined period (e.g., 60 minutes) at room temperature.

-

ATP Addition: Add ATP to each well to start the phosphorylation reaction. Incubate for another period (e.g., 60 minutes) at room temperature.

-

Signal Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to reduce background signal.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The amount of light generated is directly proportional to the amount of ADP formed, and thus to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. The inhibitory activity of the test compounds is calculated as a percentage of the uninhibited control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism II: Disruption of Cell Cycle via PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[10][14] Overexpression of PLK4 is linked to centrosome amplification and genomic instability, hallmarks of many cancers.[10] Indazole derivatives have been identified as potent PLK4 inhibitors, representing a promising therapeutic strategy.[10][14]

Caption: Inhibition of PLK4 by 6-bromo-indazole derivatives disrupts centriole duplication.

Other Anticancer Mechanisms

Beyond kinase inhibition, certain 6-bromo-indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[6][12] Compound 2f, a derivative, was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][12] This leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately triggering cell death.[12]

Antimicrobial Activity

Spectrum of Activity (Antibacterial and Antifungal)

Derivatives of 6-bromo-1H-indazole have demonstrated notable antimicrobial efficacy.[8] For instance, a series of 6-bromo-1H-indazole molecules tethered with 1,2,3-triazoles showed moderate to good inhibitory activity against various bacterial and fungal strains.[8][15] The activity extends to both Gram-positive bacteria, including multi-drug resistant strains like MRSA, and Gram-negative bacteria, as well as fungi.[8][16][17]

Mechanism: Inhibition of Bacterial DNA Gyrase

A key mechanism for the antibacterial action of some indazole derivatives is the inhibition of bacterial DNA gyrase (GyrB subunit).[17][18] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these critical cellular processes and ultimately bacterial death. This target is clinically validated by the success of fluoroquinolone antibiotics, but indazoles offer a novel chemical scaffold to overcome existing resistance mechanisms.[18]

Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

| Compound | Organism | MIC (µg/mL) | Source |

| Indazole-Triazole Derivatives | |||

| Compound 8a | S. aureus | 125 | [8] |

| Compound 8c | S. aureus | 125 | [8] |

| Compound 8e | E. coli | 250 | [8] |

| Compound 8a | A. niger (Fungus) | 250 | [8] |

| Reference Drugs | |||

| Ampicillin | S. aureus | 250 | [8] |

| Chloramphenicol | E. coli | 50 | [8] |

| Nystatin | A. niger | 100 | [8] |

Other Antimicrobial Mechanisms

Some 6-bromoindole derivatives, structurally related to indazoles, have been shown to act via rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[16] This physical disruption of the bacterial cell membrane represents an alternative mechanism that can be effective against drug-resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent. This method is chosen for its efficiency, reproducibility, and conservation of reagents.

-

Preparation of Inoculum: Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of the 6-bromo-indazole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Anti-inflammatory Activity

Overview of Anti-inflammatory Effects

Indazole and its derivatives have been investigated for their anti-inflammatory properties.[19][20] Studies have shown that these compounds can significantly inhibit inflammation in both in vivo models, such as carrageenan-induced paw edema in rats, and in vitro assays.[19]

Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to inhibit key players in the inflammatory cascade, including the enzyme cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[19][20] By suppressing these mediators, the compounds can reduce the signs of inflammation such as swelling, pain, and redness.

Caption: Inhibition of COX-2 and pro-inflammatory cytokines by indazole derivatives.

Studies have quantified the inhibitory effects of indazole derivatives on key inflammatory mediators.

| Compound | Target | IC50 (µM) | Source |

| Indazole | TNF-α | 220.11 | [20] |

| 5-Aminoindazole | TNF-α | 230.19 | [20] |

| Indazole | IL-1β | 120.59 | [20] |

| 6-Nitroindazole | IL-1β | 100.75 | [20] |

| Dexamethasone (Std.) | TNF-α | 31.67 | [20] |

| Dexamethasone (Std.) | IL-1β | 102.23 | [20] |

Conclusion and Future Directions

Summary of Biological Profile

6-Bromo-indazole derivatives represent a highly versatile and potent class of bioactive molecules. Their utility as a core scaffold has been demonstrated across multiple therapeutic areas, most notably in oncology, infectious diseases, and inflammation. The strategic presence of the 6-bromo substituent provides a critical anchor for synthetic diversification, enabling fine-tuning of activity against specific targets like VEGFR-2, PLK4, and bacterial DNA gyrase.

Challenges and Opportunities in Drug Development

While the preclinical data are compelling, the translation of these derivatives into clinical candidates requires overcoming several challenges. Key areas for optimization include improving selectivity to minimize off-target effects, enhancing pharmacokinetic profiles (e.g., solubility, oral bioavailability), and rigorously evaluating long-term toxicity. The opportunity lies in leveraging the extensive SAR data to design next-generation derivatives with superior efficacy and safety profiles. For example, multitargeted agents that simultaneously inhibit kinases and inflammatory pathways could offer synergistic benefits in complex diseases like cancer.

Future Research Perspectives

Future research should focus on expanding the biological targets of 6-bromo-indazole derivatives. Exploring their potential in neurodegenerative disorders, metabolic diseases, and virology could uncover new therapeutic applications.[3][7] The application of computational modeling and machine learning could accelerate the design-synthesis-test cycle, enabling more rapid identification of lead compounds. Furthermore, investigating novel drug delivery systems could help overcome pharmacokinetic hurdles and enhance the therapeutic window of these promising compounds.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.

- Benchchem. (n.d.). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.

- Benchchem. (n.d.). Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine in Anticancer Drug Discovery.

- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Savaniya, N. P., et al. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online.

- PubMed. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed. (n.d.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.

- RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Benchchem. (n.d.). Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- PubMed Central. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.

- PubMed. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity.

- PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- PubMed Central. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- PubMed Central. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- PubMed Central. (n.d.). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Bromo-1,3-dimethyl-1H-indazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-1,3-dimethyl-1H-indazole in common organic solvents. While specific experimental solubility data for this compound is not extensively published, this paper leverages established principles of organic chemistry and methodologies applied to structurally similar indazole derivatives to offer a predictive solubility profile. Crucially, this guide furnishes detailed, field-proven protocols for researchers to empirically determine solubility, ensuring reproducible and accurate results. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for scientists engaged in drug discovery, process development, and medicinal chemistry, where understanding solubility is a critical parameter for success.

Introduction: The Significance of 6-Bromo-1,3-dimethyl-1H-indazole in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and antimicrobial agents.[1] The specific analogue, 6-Bromo-1,3-dimethyl-1H-indazole, represents a key building block for the synthesis of novel therapeutic agents. Its utility in synthetic chemistry and the ultimate developability of its derivatives are profoundly influenced by its physicochemical properties, paramount among which is solubility.

A thorough understanding of a compound's solubility in various organic solvents is fundamental for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.[2]

-

Formulation: Developing suitable delivery systems for preclinical and clinical studies.

-

Biological Assays: Preparing stock solutions and ensuring compound availability in in vitro and in vivo models.[1]

This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of 6-Bromo-1,3-dimethyl-1H-indazole.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 6-Bromo-1,3-dimethyl-1H-indazole, we must first consider its structural attributes and key physicochemical parameters.

| Property | Value / Prediction | Source |

| Molecular Formula | C₉H₉BrN₂ | PubChem |

| Molecular Weight | 225.09 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Calculated LogP | ~3.0 - 3.5 | Prediction based on similar structures[1] |

| Hydrogen Bond Donors | 0 | Structure Analysis |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Structure Analysis |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. Based on its structure—a largely aromatic and heterocyclic core with a bromine substituent and two methyl groups—6-Bromo-1,3-dimethyl-1H-indazole is expected to be a nonpolar to moderately polar compound.

Based on these characteristics, a qualitative solubility profile can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected. DMSO and DMF are often excellent solvents for a wide range of organic molecules.[1][6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The molecule can act as a hydrogen bond acceptor. Solubility is expected to be higher in alcohols than in water.[6] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The nonpolar aromatic core and alkyl substituents suggest good compatibility with nonpolar solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | These solvents have intermediate polarity and are often good choices for compounds of this nature. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should facilitate dissolution.[6] |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The lack of hydrogen bond donors and the significant nonpolar character predict poor aqueous solubility. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While predictions are useful, empirical determination of solubility is essential for accurate and reliable scientific work. The shake-flask method is the gold standard for determining thermodynamic solubility, which is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1]

Detailed Protocol for the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of robust data.

Materials:

-

6-Bromo-1,3-dimethyl-1H-indazole

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Shake-Flask Method for Thermodynamic Solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Bromo-1,3-dimethyl-1H-indazole to a vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.[6]

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a standard curve of 6-Bromo-1,3-dimethyl-1H-indazole of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or mmol/L.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of 6-Bromo-1,3-dimethyl-1H-indazole, and understanding these can aid in solvent selection and troubleshooting.[8]

-

Polarity: As discussed, the "like dissolves like" principle is the most significant factor.[5][9] The interplay between the nonpolar indazole core and the potential for dipole-dipole interactions with the nitrogen atoms will dictate its solubility in a given solvent.

-

Temperature: For most solid solutes, solubility increases with temperature.[5][8][9] This is because the dissolution process is often endothermic, and increased thermal energy helps overcome the crystal lattice energy of the solid.[5][10] This can be leveraged during recrystallization for purification.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, more compact molecules.[5][7][9]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of 6-Bromo-1,3-dimethyl-1H-indazole will impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Logical Relationship Diagram:

Caption: Key Factors Influencing Solubility.

Conclusion

While a definitive, published quantitative solubility profile for 6-Bromo-1,3-dimethyl-1H-indazole remains to be established, this guide provides a robust framework for researchers to approach this critical parameter. By understanding the compound's physicochemical properties and the principles governing solubility, scientists can make informed predictions about its behavior in various organic solvents. More importantly, the detailed, step-by-step protocol for the shake-flask method empowers research and development professionals to generate the precise, high-quality solubility data necessary to advance their projects. The systematic application of these methodologies will undoubtedly facilitate the efficient use of 6-Bromo-1,3-dimethyl-1H-indazole in the synthesis of next-generation therapeutics.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

Factors affecting solubility. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Factors Affecting Solubility. (2010, May 5). [Video]. YouTube. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. youtube.com [youtube.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Bromo-1,3-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Among these, 6-Bromo-1,3-dimethyl-1H-indazole emerges as a compound of interest, holding potential as a key building block in the synthesis of new therapeutic agents. However, its promise is intrinsically linked to a thorough understanding of its potential hazards and the stringent application of safety protocols. This guide, grounded in the established principles of chemical safety and data from structurally similar molecules, provides an in-depth examination of the hazards and necessary safety precautions for handling this compound. As a Senior Application Scientist, the causality behind each recommendation is emphasized to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Based on this analog data, 6-Bromo-1,3-dimethyl-1H-indazole should be treated as a hazardous substance with the following potential effects:

-

Skin Corrosion/Irritation (Category 2): Direct contact may cause skin irritation, redness, and discomfort.[1][3] Prolonged or repeated exposure could lead to more severe dermal effects.

-

Serious Eye Damage/Eye Irritation (Category 2/2A): The compound is likely to be a serious eye irritant, causing pain, watering, and inflammation.[1][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust or aerosols may cause respiratory tract irritation, leading to coughing, shortness of breath, and inflammation of the mucous membranes.[1][3][5]

-

Acute Toxicity, Oral (Category 4 - Warning): While specific LD50 data is unavailable, related compounds are classified as harmful if swallowed.[6][7]

Table 1: GHS Hazard Classifications for Analogous Brominated Indazoles

| Hazard Classification | GHS Category | Primary Route of Exposure | Potential Health Effects | Source Citation |

| Skin Corrosion/Irritation | 2 | Dermal | Causes skin irritation | [1][3] |

| Serious Eye Damage/Irritation | 2/2A | Ocular | Causes serious eye irritation | [1][3][4] |

| Specific Target Organ Toxicity | 3 | Inhalation | May cause respiratory irritation | [1][3][5] |

| Acute Toxicity (Oral) | 4 | Ingestion | Harmful if swallowed | [6][7] |

It is crucial to understand that in the absence of specific data, we must assume the highest reasonable level of risk and implement controls accordingly.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls. Reliance on personal protective equipment (PPE) should always be secondary to well-designed containment strategies.

Workflow for Safe Handling in a Laboratory Setting

Sources

- 1. fishersci.com [fishersci.com]

- 2. capotchem.com [capotchem.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Indazole Nucleus: A Privileged Scaffold Forged in the Crucible of Synthetic and Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract